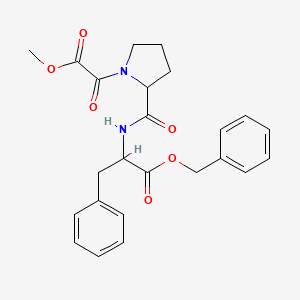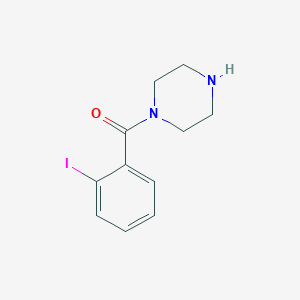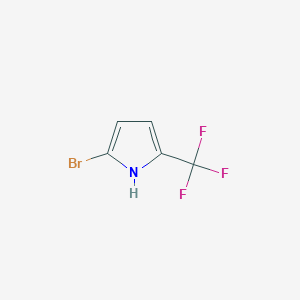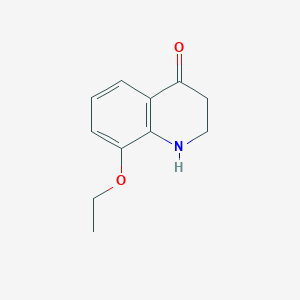
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(cyclohexylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(cyclohexylamino)- is a complex organic compound with the following chemical formula:
C14H20N2O4S
. It belongs to the class of aromatic carboxylic acids and contains both a benzoic acid moiety and an aminosulfonyl group. The benzoyl group in benzoic acid has the formulaC6H5CO
.準備方法
Synthetic Routes: The synthetic routes for this compound involve the introduction of the aminosulfonyl and chloro substituents onto the benzoic acid framework. Specific methods may vary, but a common approach includes multi-step reactions using appropriate starting materials.
Reaction Conditions:- Aminosulfonylation: The introduction of the aminosulfonyl group can be achieved through nucleophilic substitution reactions or amidation reactions.
- Chlorination: The chloro substituent can be introduced via chlorination reactions using suitable chlorinating agents.
Industrial Production Methods: Industrial-scale production typically involves efficient synthetic routes optimized for yield and purity. Detailed proprietary methods may be available from manufacturers or research publications.
化学反応の分析
Reactions:
Oxidation: Benzoic acid derivatives can undergo oxidation reactions, leading to the formation of various products.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield corresponding alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, affecting the overall reactivity of the compound.
- Common oxidizing agents include potassium permanganate (
Oxidation: KMnO4
) or chromic acid (H2CrO4
). Reducing agents like sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
) are used. Chlorination can be achieved using chlorine gas (Substitution: Cl2
) or reagents like thionyl chloride (SOCl2
).Major Products: The specific products formed depend on the reaction conditions and substituents present. For example, reduction of the carbonyl group yields the corresponding alcohol.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Used in the production of specialty chemicals.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these mechanisms fully.
類似化合物との比較
While I don’t have information on similar compounds at the moment, further literature review could highlight its uniqueness and provide comparisons.
Remember that this compound’s properties and applications are subject to ongoing scientific investigation, and additional research may reveal more insights.
特性
CAS番号 |
4793-39-9 |
|---|---|
分子式 |
C13H17ClN2O4S |
分子量 |
332.80 g/mol |
IUPAC名 |
4-chloro-2-(cyclohexylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C13H17ClN2O4S/c14-10-7-11(16-8-4-2-1-3-5-8)9(13(17)18)6-12(10)21(15,19)20/h6-8,16H,1-5H2,(H,17,18)(H2,15,19,20) |
InChIキー |
JXSLMQFFIVWHGV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)


![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)



![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)

![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)

![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)


